molecular formula C10H14N4O3 B6633457 1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid

1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid

Cat. No. B6633457
M. Wt: 238.24 g/mol
InChI Key: FNMPXVFOWRUASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid, commonly known as TCB, is a chemical compound that has gained significant attention in the field of scientific research. TCB belongs to the class of triazole-containing compounds, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of TCB is not fully understood. However, studies have shown that TCB inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response. By inhibiting COX-2 activity, TCB reduces the production of prostaglandins and hence, exhibits anti-inflammatory activity.
Biochemical and Physiological Effects:
TCB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). TCB also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the production of nitric oxide and prostaglandins, respectively. TCB has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

TCB has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. TCB is also soluble in a variety of solvents, which makes it easy to work with. However, TCB has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its therapeutic potential. TCB also exhibits low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for the research on TCB. One potential direction is to investigate the use of TCB in combination with other drugs for the treatment of various diseases. Another potential direction is to investigate the use of TCB as a drug delivery system. TCB can be used as a carrier for other drugs, which can increase their bioavailability and therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of TCB and to identify its molecular targets.

Synthesis Methods

The synthesis of TCB involves the reaction of 1-(1H-1,2,4-triazol-5-yl)ethylamine with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields TCB as a white crystalline solid with a purity of over 95%.

Scientific Research Applications

TCB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. TCB has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-6(7-11-5-12-14-7)13-8(15)10(9(16)17)3-2-4-10/h5-6H,2-4H2,1H3,(H,13,15)(H,16,17)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMPXVFOWRUASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid

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